Cas no 1179360-16-7 (2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid)
2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid
- 3-methyl-4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic acid
- 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-carboxylic acid
- 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-1,1'-biphenyl-4-carboxylic acid
- 2-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxylic acid
- AKOS015842623
- DTXSID20597068
- 1179360-16-7
- 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylicacid
- SCHEMBL7450212
- JHSORUOJVMPRJI-UHFFFAOYSA-N
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- Inchi: 1S/C17H14N2O3/c1-10-9-14(17(20)21)7-8-15(10)12-3-5-13(6-4-12)16-18-11(2)22-19-16/h3-9H,1-2H3,(H,20,21)
- InChI Key: JHSORUOJVMPRJI-UHFFFAOYSA-N
- SMILES: O1C(C)=NC(C2C=CC(=CC=2)C2C=CC(C(=O)O)=CC=2C)=N1
Computed Properties
- Exact Mass: 294.10044231g/mol
- Monoisotopic Mass: 294.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 76.2Ų
2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM276701-1g |
2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid |
1179360-16-7 | 95% | 1g |
$628 | 2023-02-18 | |
| Alichem | A019122578-1g |
2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid |
1179360-16-7 | 95% | 1g |
$671.96 | 2023-09-04 |
2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid
Research Brief on 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1179360-16-7)
2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1179360-16-7) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique biphenyl core and 1,2,4-oxadiazole moiety, has shown promising potential as a pharmacophore in drug discovery, particularly in the development of targeted therapies for inflammatory and oncological diseases. Recent studies have explored its molecular interactions, pharmacokinetic properties, and therapeutic efficacy, positioning it as a candidate for further preclinical and clinical evaluation.
The synthesis of 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid involves a multi-step process, including palladium-catalyzed cross-coupling reactions and cyclization to form the 1,2,4-oxadiazole ring. The compound's structural features, such as the carboxylic acid group and the methyl-substituted oxadiazole, contribute to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets. These properties have been leveraged in the design of inhibitors for enzymes such as cyclooxygenase-2 (COX-2) and protein kinases, which are implicated in inflammatory and proliferative diseases.
Recent in vitro studies have demonstrated that 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid exhibits potent inhibitory activity against COX-2, with an IC50 value in the nanomolar range. This selectivity over COX-1 suggests a favorable safety profile, reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors. Additionally, the compound has shown efficacy in suppressing the proliferation of cancer cell lines, particularly those with dysregulated kinase signaling pathways, such as non-small cell lung cancer (NSCLC) and colorectal adenocarcinoma.
Pharmacokinetic studies in rodent models have revealed that 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid has good oral bioavailability and a moderate half-life, supporting its potential as an orally administered therapeutic agent. Metabolite profiling indicates that the compound undergoes hepatic metabolism primarily via glucuronidation, with minimal cytochrome P450-mediated oxidation, reducing the likelihood of drug-drug interactions. These findings underscore the compound's suitability for further development.
In conclusion, 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid represents a promising scaffold for the development of novel anti-inflammatory and anticancer agents. Its unique chemical structure, combined with favorable pharmacological properties, positions it as a valuable candidate for translational research. Future studies should focus on optimizing its potency and selectivity, as well as evaluating its efficacy in more complex disease models and clinical settings.
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